
Ro-31-8425
Descripción general
Descripción
Ro-31-8425 is a complex organic compound with a molecular formula of C26H24N4O2 . This compound is notable for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Ro-31-8425 involves several steps, typically starting with the preparation of the pyrrole and indole derivatives. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Applications in Autoimmune Diseases
One significant application of Ro-31-8425 is its use in experimental autoimmune encephalomyelitis (EAE), a murine model for multiple sclerosis. Studies have shown that the administration of this compound-loaded MSCs leads to:
- Sustained Drug Levels : Ro-31-8425-MSC administration resulted in sustained serum levels of the drug, significantly higher than those achieved with free this compound .
- Immunomodulation : The drug modulates immune cell trafficking and reduces T cell proliferation in response to specific antigens, demonstrating a dose-dependent inhibitory effect .
The findings suggest that MSC-based delivery systems can enhance the therapeutic efficacy of this compound, providing a novel strategy for managing autoimmune diseases.
Enhanced Homing of Mesenchymal Stem Cells
This compound has been shown to improve the homing ability of MSCs to inflamed tissues. Key findings include:
- Increased CD11a Expression : Pretreatment with this compound significantly upregulates the expression of CD11a on MSCs, which is associated with improved adhesion to inflamed tissues .
- Improved Adhesion : The drug enhances MSC adhesion to substrates coated with ICAM-1, promoting better localization at sites of inflammation .
These properties are particularly beneficial in the context of MSC therapies, where effective targeting to injury sites is critical for successful treatment outcomes.
Drug Delivery Systems
This compound's role in drug delivery systems has been explored through its incorporation into MSCs. The advantages observed include:
- Gradual Release : MSCs can gradually release this compound into circulation, maintaining therapeutic levels over extended periods .
- Therapeutic Efficacy : The sustained release profile allows for prolonged immunosuppressive effects, which may enhance treatment outcomes in chronic conditions .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar compounds, Ro-31-8425 stands out due to its unique combination of fused rings and functional groups. Similar compounds include other pyrrole and indole derivatives, which may share some chemical properties but differ in their specific structures and reactivity .
Actividad Biológica
Ro-31-8425 is a potent and selective inhibitor of protein kinase C (PKC), which has garnered attention for its diverse biological activities, particularly in the context of cellular signaling and apoptosis. This article delves into the compound's mechanisms of action, efficacy in various cellular models, and its implications in therapeutic applications.
Chemical Profile
- Chemical Name : 2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-3-(1-methyl-1H-indol-3-yl)maleimide, HCl
- CAS Number : 131848-97-0
- Molecular Formula : C26H24N4O2·xHCl
- IC₅₀ Values :
This compound functions as an ATP-competitive inhibitor that selectively targets various PKC isozymes. Its mechanism involves:
- Inhibition of PKC Activity : The compound effectively inhibits PKC-mediated signaling pathways, which are crucial for various cellular processes including proliferation and differentiation.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in certain cell types by triggering mitochondrial pathways. For instance, it has been shown to cause cytochrome c release and subsequent activation of caspase cascades in HL-60 cells .
Apoptosis Induction
This compound has been demonstrated to induce apoptosis through a well-characterized pathway involving mitochondrial dysfunction and caspase activation. Key findings include:
- Cell Line Studies : In HL-60 cells treated with this compound, significant apoptotic markers were observed, including nuclear condensation and DNA fragmentation .
Neutrophil Function Modulation
Research has shown that this compound affects human neutrophil responses. Specifically:
- It inhibits superoxide generation in neutrophils, indicating a potential role in modulating inflammatory responses .
Enhancement of Cell Adhesion
Recent studies suggest that this compound may enhance mesenchymal stromal cell (MSC) adhesion under flow conditions by upregulating CD11a expression. This effect is significant for improving cellular interactions in therapeutic contexts such as tissue repair .
Study on Neutrophil Responses
In a detailed investigation on human neutrophils, this compound was found to selectively inhibit various responses related to inflammation. The study highlighted its role in modulating superoxide production and chemotaxis, emphasizing its potential therapeutic applications in inflammatory diseases .
Epithelial Tight Junction Regulation
Another study explored the effects of this compound on tight junction assembly during epithelial differentiation. The inhibitor was shown to suppress the stimulatory effects of PKC activators on tight junction protein assembly, suggesting a regulatory role for PKC signaling in epithelial barrier function .
Comparative Efficacy Table
Compound | IC₅₀ (nM) | Biological Activity | Notes |
---|---|---|---|
This compound | 15 | Inhibitor of PKC | Induces apoptosis in HL-60 cells |
Ro-31-8220 | 10 | Induces apoptosis | Related compound with similar effects |
Gö 6983 | Varies | Inhibits various PKC isozymes | Affects tight junction assembly differently |
Propiedades
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKPWJFHBFCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927365 | |
Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131848-97-0 | |
Record name | Ro 31-8425 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.